molecular formula C19H28N2O4 B14799615 Benzyl (R)-3-((tert-butoxycarbonyl)amino)azepane-1-carboxylate

Benzyl (R)-3-((tert-butoxycarbonyl)amino)azepane-1-carboxylate

Cat. No.: B14799615
M. Wt: 348.4 g/mol
InChI Key: ASNFOEOVOJGNPL-MRXNPFEDSA-N
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Description

Benzyl ®-3-((tert-butoxycarbonyl)amino)azepane-1-carboxylate is a complex organic compound that features a benzyl group, a tert-butoxycarbonyl-protected amine, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ®-3-((tert-butoxycarbonyl)amino)azepane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride under basic conditions to form the tert-butoxycarbonyl-protected amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-3-((tert-butoxycarbonyl)amino)azepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the azepane ring or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the benzyl group or the azepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Benzyl ®-3-((tert-butoxycarbonyl)amino)azepane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for peptide synthesis.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl ®-3-((tert-butoxycarbonyl)amino)azepane-1-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azepane ring can mimic natural substrates, allowing the compound to act as an inhibitor or activator of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzyl ®-3-aminoazepane-1-carboxylate: Lacks the tert-butoxycarbonyl protection.

    Benzyl ®-3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate: Contains a piperidine ring instead of an azepane ring.

Uniqueness

Benzyl ®-3-((tert-butoxycarbonyl)amino)azepane-1-carboxylate is unique due to the combination of the benzyl group, tert-butoxycarbonyl-protected amine, and azepane ring. This combination imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

benzyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]azepane-1-carboxylate

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-17(22)20-16-11-7-8-12-21(13-16)18(23)24-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,20,22)/t16-/m1/s1

InChI Key

ASNFOEOVOJGNPL-MRXNPFEDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCCN(C1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCN(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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